Cas no 1506-17-8 (1H-Inden-1-amine,2,3-dihydro-N-methyl-N-2-propyn-1-yl-, hydrochloride (1:1))

1H-Inden-1-amine,2,3-dihydro-N-methyl-N-2-propyn-1-yl-, hydrochloride (1:1) structure
1506-17-8 structure
Product Name:1H-Inden-1-amine,2,3-dihydro-N-methyl-N-2-propyn-1-yl-, hydrochloride (1:1)
CAS-nummer:1506-17-8
MF:C13H16ClN
MW:221.725842475891
CID:145762
PubChem ID:15178
Update Time:2025-04-19

1H-Inden-1-amine,2,3-dihydro-N-methyl-N-2-propyn-1-yl-, hydrochloride (1:1) Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Inden-1-amine,2,3-dihydro-N-methyl-N-2-propyn-1-yl-, hydrochloride (1:1)
    • Indanamin
    • J-508
    • AGN-1133
    • N-Methyl-N-2-propynyl-1-indanamine hydrochloride
    • 1506-17-8
    • UNII-PK95BBN2JH
    • 1H-INDEN-1-AMINE, 2,3-DIHYDRO-N-METHYL-N-2-PROPYN-1-YL-, HYDROCHLORIDE (1:1)
    • AKOS040752075
    • N-Methyl-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride
    • PK95BBN2JH
    • 1H-Inden-1-amine, 2,3-dihydro-N-methyl-N-2-propynyl-, hydrochloride
    • N-METHYL-N-(2-PROPYNYL)-1-INDANAMINE HYDROCHLORIDE
    • N-Methyl-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
    • AGN 1133
    • starbld0027666
    • DTXSID90934007
    • Q27286598
    • N-methyl-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
    • 1-Indanamine, N-methyl-N-2-propynyl-, hydrochloride
    • Inchi: 1S/C13H15N.ClH/c1-3-10-14(2)13-9-8-11-6-4-5-7-12(11)13;/h1,4-7,13H,8-10H2,2H3;1H
    • InChI-sleutel: DWMQCWYIMZWFPL-UHFFFAOYSA-N
    • LACHT: Cl.N(C)(CC#C)C1C2C=CC=CC=2CC1

Berekende eigenschappen

  • Exacte massa: 221.097
  • Monoisotopische massa: 221.097
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 2
  • Complexiteit: 237
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 3.2A^2

Experimentele eigenschappen

  • Dichtheid: 1.04
  • Kookpunt: 299.7°C at 760 mmHg
  • Vlampunt: 123.2°C
  • Brekindex: 1.574
Aanbevolen leveranciers
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd